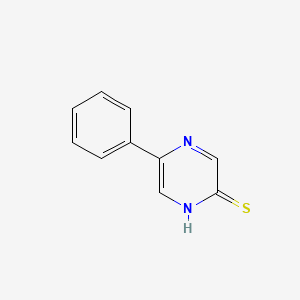
5-Phenylpyrazine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpyrazine-2(1H)-thione is a heterocyclic compound that contains a pyrazine ring substituted with a phenyl group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrazine-2(1H)-thione typically involves the reaction of 5-chloro-N-phenylpyrazine-2-carboxylic acid with thionyl chloride in the presence of N,N-dimethylformamide and dry toluene . The reaction is carried out under reflux conditions at 100°C for one hour, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyrazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated or nitrated phenylpyrazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Phenylpyrazine-2(1H)-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The thione group may play a role in binding to metal ions or other biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazine derivatives: Compounds with similar pyrazine rings but different substituents.
Phenyl-substituted heterocycles: Compounds with a phenyl group attached to different heterocyclic rings.
Uniqueness
5-Phenylpyrazine-2(1H)-thione is unique due to the presence of both a phenyl group and a thione group on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H8N2S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
5-phenyl-1H-pyrazine-2-thione |
InChI |
InChI=1S/C10H8N2S/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
InChI Key |
QKFUQWHUMKBGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B12979453.png)
![(3S,4R)-4-[(3-aminopropyl)amino]oxolan-3-ol](/img/structure/B12979471.png)
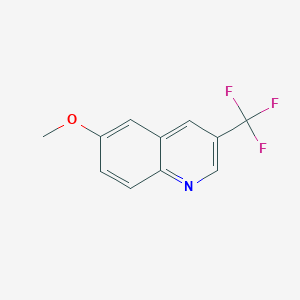
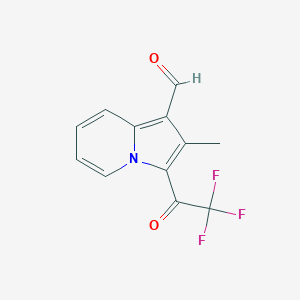
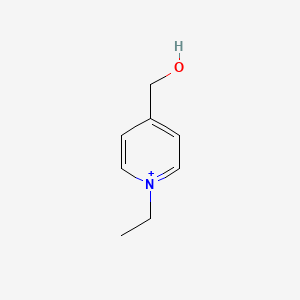
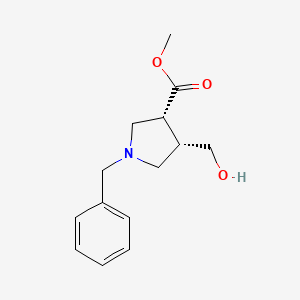
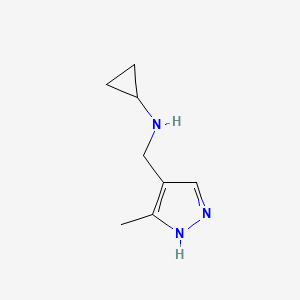
![tert-Butyl 2-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12979511.png)
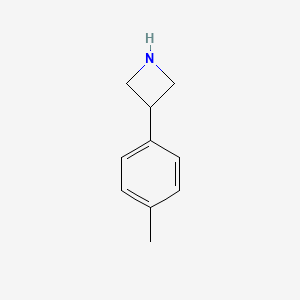
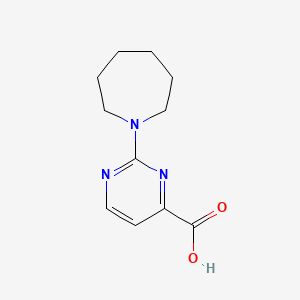

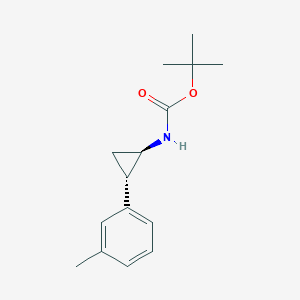
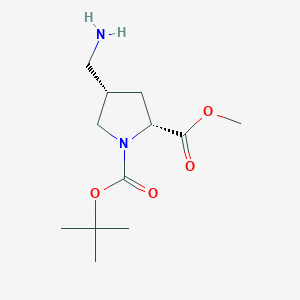
![tert-Butyl 3-oxo-2,5-diazabicyclo[5.1.0]octane-5-carboxylate](/img/structure/B12979537.png)
